Cas no 1343644-03-0 (3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol)

3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol is a fluorinated amino alcohol derivative with potential applications in pharmaceutical and agrochemical research. The presence of a trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The ethylphenylamino moiety contributes to its structural diversity, allowing for tailored interactions in target binding. This compound’s well-defined stereochemistry and functional groups enable precise modifications for optimizing biological activity. Its synthetic versatility and stability under various conditions make it suitable for further derivatization in medicinal chemistry. Researchers may explore its utility in developing enzyme inhibitors or receptor modulators due to its balanced polarity and steric properties.
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol structure
1343644-03-0 structure
Product name:3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol
CAS No:1343644-03-0
MF:C11H14F3NO
MW:233.230173587799
CID:4590780

3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol
    • Inchi: 1S/C11H14F3NO/c1-2-8-3-5-9(6-4-8)15-7-10(16)11(12,13)14/h3-6,10,15-16H,2,7H2,1H3
    • InChI Key: WKZSZPHKUUZRIL-UHFFFAOYSA-N
    • SMILES: C(F)(F)(F)C(O)CNC1=CC=C(CC)C=C1

3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6545-6058-0.5g
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol
1343644-03-0 95%+
0.5g
$652.0 2023-09-06
Life Chemicals
F6545-6058-2.5g
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol
1343644-03-0 95%+
2.5g
$1374.0 2023-09-06
Life Chemicals
F6545-6058-5g
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol
1343644-03-0 95%+
5g
$2061.0 2023-09-06
TRC
E222651-100mg
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol
1343644-03-0
100mg
$ 160.00 2022-06-05
Chemenu
CM442736-500mg
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol
1343644-03-0 95%+
500mg
$951 2023-03-27
Enamine
EN300-246512-0.05g
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol
1343644-03-0 95%
0.05g
$212.0 2024-06-19
Enamine
EN300-246512-0.5g
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol
1343644-03-0 95%
0.5g
$713.0 2024-06-19
Life Chemicals
F6545-6058-10g
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol
1343644-03-0 95%+
10g
$2885.0 2023-09-06
Enamine
EN300-246512-2.5g
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol
1343644-03-0 95%
2.5g
$1791.0 2024-06-19
Enamine
EN300-246512-0.25g
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol
1343644-03-0 95%
0.25g
$452.0 2024-06-19

3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol Related Literature

Additional information on 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol

Professional Introduction to 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol (CAS No. 1343644-03-0)

3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol, with the CAS number 1343644-03-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for further exploration in drug development and biochemical studies.

The molecular structure of 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol consists of a trifluoromethyl-substituted propanol backbone, connected to an amino group that is further linked to a phenyl ring substituted with an ethyl group. This particular arrangement of functional groups imparts distinct chemical and pharmacological attributes, making it a compound of interest for researchers seeking novel molecular architectures.

In recent years, the pharmaceutical industry has witnessed a growing demand for innovative compounds that can address various therapeutic challenges. The introduction of fluorinated compounds into drug design has been particularly noteworthy, as fluorine atoms can significantly influence the metabolic stability, bioavailability, and binding affinity of molecules. The presence of the trifluoromethyl group in 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol is particularly noteworthy, as it is known to enhance the lipophilicity and metabolic resistance of drug candidates.

Current research in medicinal chemistry has highlighted the potential of this compound as a building block for more complex pharmacophores. The combination of the amino and phenyl groups provides a versatile scaffold for further derivatization, allowing chemists to explore a wide range of possible modifications. These modifications can be tailored to optimize specific pharmacological properties, such as receptor binding affinity or enzyme inhibition activity.

The utility of 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol extends beyond its role as a mere intermediate in synthetic chemistry. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to human health. For instance, its structural motif bears some resemblance to known bioactive molecules that target pathways involved in inflammation and neurodegeneration. Such findings have prompted further investigation into its potential therapeutic applications.

The synthesis of 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol presents unique challenges due to the complexity of its molecular framework. However, advancements in synthetic methodologies have made it increasingly feasible to produce this compound in sufficient quantities for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been instrumental in achieving high yields and purity levels.

In the context of drug discovery pipelines, the incorporation of fluorinated compounds like 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol can provide several advantages. Fluorine atoms are known to improve the pharmacokinetic profiles of drugs by enhancing their binding to biological targets and reducing susceptibility to metabolic degradation. Additionally, the presence of fluorine can influence the electronic properties of molecules, which may be exploited to fine-tune their pharmacological effects.

The growing interest in fluorinated pharmaceuticals is also driven by their potential applications in diagnostic imaging. Fluorine-based probes are widely used in positron emission tomography (PET) scans due to their favorable nuclear properties. While 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol may not be directly used as an imaging agent itself, its structural components could serve as valuable precursors for developing novel fluorinated radiotracers.

Ethical considerations and regulatory compliance are paramount when conducting research involving novel compounds like 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol. Researchers must adhere to stringent guidelines to ensure the safety and efficacy of their studies. This includes thorough characterization of the compound's chemical properties and evaluation of its potential toxicological effects before proceeding with any biological testing.

The future prospects for 3-(4 ethyl phenyl amino)- 11 , 11 , 11 - trifluoro pro pan - 2 - ol are promising given its unique structural features and potential applications in drug development. As synthetic chemistry continues to evolve, new methodologies may emerge that further simplify its production and enable more extensive exploration of its pharmacological properties. Collaborative efforts between chemists and biologists will be essential in unlocking the full therapeutic potential of this compound.

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